molecular formula C9H10BrN3 B2680290 2-{1-Bromoimidazo[1,5-a]pyridin-3-yl}ethan-1-amine CAS No. 1538877-47-2

2-{1-Bromoimidazo[1,5-a]pyridin-3-yl}ethan-1-amine

Cat. No.: B2680290
CAS No.: 1538877-47-2
M. Wt: 240.104
InChI Key: URGAIJBYPZFYNL-UHFFFAOYSA-N
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Description

2-{1-Bromoimidazo[1,5-a]pyridin-3-yl}ethan-1-amine is a heterocyclic compound that features a bromine atom attached to an imidazo[1,5-a]pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-Bromoimidazo[1,5-a]pyridin-3-yl}ethan-1-amine typically involves the reaction of 2-aminopyridine with α-bromoketones under specific conditions. One common method involves the use of tert-butyl hydroperoxide (TBHP) in ethyl acetate, which promotes a one-pot tandem cyclization and bromination reaction . The reaction conditions are mild and do not require a base, making the process efficient and straightforward.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. The use of continuous flow reactors and automated synthesis platforms could potentially be employed to scale up the production of this compound.

Chemical Reactions Analysis

Types of Reactions

2-{1-Bromoimidazo[1,5-a]pyridin-3-yl}ethan-1-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less common in the literature.

    Cyclization Reactions: The imidazo[1,5-a]pyridine ring system can be further functionalized through cyclization reactions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Nucleophiles: Amines, thiols, and other nucleophiles for substitution reactions.

    Oxidizing Agents: TBHP and other peroxides for oxidation reactions.

    Solvents: Ethyl acetate, toluene, and other organic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amine derivatives of the imidazo[1,5-a]pyridine ring system .

Scientific Research Applications

2-{1-Bromoimidazo[1,5-a]pyridin-3-yl}ethan-1-amine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{1-Bromoimidazo[1,5-a]pyridin-3-yl}ethan-1-amine is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the bromine atom allows for further functionalization, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

2-(1-bromoimidazo[1,5-a]pyridin-3-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrN3/c10-9-7-3-1-2-6-13(7)8(12-9)4-5-11/h1-3,6H,4-5,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URGAIJBYPZFYNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C(N2C=C1)CCN)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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